(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride
Description
(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride, is a compound with notable fluorinated phenyl groups and an aza-butadiene structure. The presence of trifluoromethyl groups enhances the compound's stability, reactivity, and biological activity. This compound has attracted interest in various fields, including synthetic chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-[(E)-3-[3,5-bis(trifluoromethyl)phenyl]iminoprop-1-enyl]-3,5-bis(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F12N2.ClH/c20-16(21,22)10-4-11(17(23,24)25)7-14(6-10)32-2-1-3-33-15-8-12(18(26,27)28)5-13(9-15)19(29,30)31;/h1-9,32H;1H/b2-1+,33-3?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBVNWKRHZNLII-CHPCVJLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC=CC=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)N/C=C/C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride typically involves a multi-step process:
Formation of Aza-butadiene Intermediate: : Starting with a suitable amine precursor, the aza-butadiene skeleton is constructed through condensation reactions.
Introduction of Trifluoromethyl Groups: : Using reagents like trifluoromethyl iodide or trifluoromethylsulfonic acid, the phenyl groups are functionalized under controlled conditions.
Hydrochloride Salt Formation: : The final amine product is treated with hydrochloric acid to yield the hydrochloride salt, ensuring solubility and stability.
Industrial Production Methods: In an industrial setting, this compound's production might involve:
Continuous Flow Chemistry: : Leveraging continuous reactors to improve reaction efficiency and safety.
Catalysis: : Using catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, forming corresponding N-oxides or other oxidative products.
Reduction: : Reduction of the aza-butadiene structure can lead to amine derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl rings, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents, and nucleophiles under varying conditions (acidic, basic, or neutral).
Major Products Formed: Oxidation can yield aza-butadiene N-oxides, while reduction might form tetrahydro derivatives. Substitution can introduce various functional groups, potentially enhancing biological activity or material properties.
Scientific Research Applications
In Chemistry:
Building Blocks: : Used as intermediates in organic synthesis to create complex molecules.
Catalysts: : Acts as a ligand in transition-metal catalysis, influencing reaction outcomes.
In Biology:
Pharmacophore Development: : Fluorinated phenyl groups contribute to drug design, improving metabolic stability and bioavailability.
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its unique structure.
In Medicine:
Therapeutic Agents: : Investigated for anti-inflammatory, anticancer, and antiviral activities.
Diagnostic Tools: : Used in imaging and diagnostics due to its fluorinated nature.
In Industry:
Materials Science: : Incorporated in the development of advanced materials with desired electronic and mechanical properties.
Agriculture: : Potential use in agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism by which (4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride exerts its effects often involves:
Molecular Targets: : Binding to specific proteins, enzymes, or receptors.
Pathways Involved: : Modulation of signaling pathways, potentially affecting gene expression, cellular metabolism, or immune responses.
Comparison with Similar Compounds
Fluorinated Phenyl Compounds: : Compounds like trifluoromethyl benzene derivatives share some chemical properties.
Aza-butadiene Analogues: : Other aza-butadiene compounds with different substituents on the phenyl rings, exhibiting varied reactivity and applications.
(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride stands out due to its combination of trifluoromethyl phenyl groups and an aza-butadiene core, contributing to its versatility and wide-ranging applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
